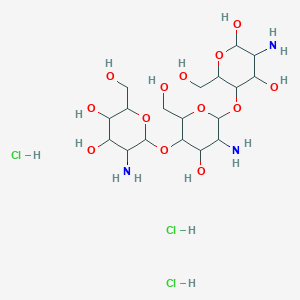
Chitotriose trihydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chitotriose trihydrochloride hydrate is an oligosaccharide, specifically a complex carbohydrate, that is synthesized from monosaccharides. It is a derivative of chitosan, a biopolymer made up of N-acetylglucosamine units. This compound is known for its various bioactivities, including antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chitotriose trihydrochloride hydrate is synthesized by enzymatic hydrolysis of chitosan using specific chitosan enzymes. The process involves degrading chitosan to prepare chitobiose and chitotriose. The reaction is monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to determine the end point of the enzymatic hydrolysis .
Industrial Production Methods
For industrial production, the enzymatic hydrolysates are separated using cation ion exchange resins with hydrochloric acid solutions at different concentrations. This method ensures high purity and recovery rates, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Chitotriose trihydrochloride hydrate undergoes various chemical reactions, including glycosylation, methylation, and other modifications to produce different derivatives . It also exhibits antioxidant activity by inhibiting hydrogen peroxide-induced hydroxylation in the presence of copper ions .
Common Reagents and Conditions
Common reagents used in these reactions include elemental fluorine gas for fluorination and hydrochloric acid for ion exchange processes. The reactions are typically carried out under controlled conditions to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions include various glycosylated and methylated derivatives of this compound. These derivatives have different bioactivities and applications in various fields .
Scientific Research Applications
Chitotriose trihydrochloride hydrate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in carbohydrate research and for the synthesis of other oligosaccharides.
Medicine: Investigated for its antioxidant properties and potential use in drug delivery systems.
Industry: Utilized in the production of functional foods and as a biochemical for proteomics research.
Mechanism of Action
The mechanism of action of chitotriose trihydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by modulating glycosylation processes in cells and inhibiting oxidative stress pathways. The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and inhibit reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
Chitobiose: Another chitosan oligomer with similar bioactivities but different degrees of polymerization.
Chitosan: The parent biopolymer from which chitotriose trihydrochloride hydrate is derived.
N-acetylglucosamine: A monosaccharide unit that forms the building blocks of chitosan and its derivatives.
Uniqueness
This compound is unique due to its specific structure and high purity, which make it suitable for various bioactivities and applications. Its ability to undergo multiple chemical modifications further enhances its versatility in research and industrial applications .
Properties
Molecular Formula |
C18H38Cl3N3O13 |
|---|---|
Molecular Weight |
610.9 g/mol |
IUPAC Name |
5-amino-6-[5-amino-6-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;trihydrochloride |
InChI |
InChI=1S/C18H35N3O13.3ClH/c19-7-12(27)14(5(2-23)30-16(7)29)33-18-9(21)13(28)15(6(3-24)32-18)34-17-8(20)11(26)10(25)4(1-22)31-17;;;/h4-18,22-29H,1-3,19-21H2;3*1H |
InChI Key |
XTVOJWIUUCPOIF-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















